molecular formula C8H10O2S B13154352 3-(Thian-2-yl)prop-2-ynoic acid

3-(Thian-2-yl)prop-2-ynoic acid

Cat. No.: B13154352
M. Wt: 170.23 g/mol
InChI Key: WYSDLQFCLNQALD-UHFFFAOYSA-N
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Description

3-(Thian-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O2S It is a derivative of propiolic acid, featuring a thian-2-yl group attached to the prop-2-ynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thian-2-yl)prop-2-ynoic acid typically involves the reaction of thian-2-yl derivatives with propiolic acid or its derivatives. One common method is the coupling of thian-2-yl halides with propiolic acid in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the thian-2-yl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Thian-2-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Thian-2-yl)prop-2-ynoic acid involves its interaction with molecular targets through its functional groups. The triple bond and thian-2-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but with a thiophen-2-yl group instead of thian-2-yl.

    3-(Thiophen-3-yl)prop-2-ynoic acid: Similar structure but with a thiophen-3-yl group.

Uniqueness

3-(Thian-2-yl)prop-2-ynoic acid is unique due to the presence of the thian-2-yl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-(thian-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H10O2S/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-3,6H2,(H,9,10)

InChI Key

WYSDLQFCLNQALD-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)C#CC(=O)O

Origin of Product

United States

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